molecular formula C20H17FN2O5 B11391234 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B11391234
M. Wt: 384.4 g/mol
InChI Key: WZOUTGYSRNCLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound characterized by the presence of fluorophenyl, furan, and nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorobenzylamine and furan-2-carbaldehyde. These intermediates are then subjected to a series of reactions, including condensation and acylation, to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Amines in the presence of a base like sodium hydroxide in an organic solvent.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the nitrophenoxy group may interact with enzyme active sites, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide
  • N-[(2-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide
  • N-[(2-methylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide

Uniqueness

N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17FN2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C20H17FN2O5/c21-19-6-2-1-4-15(19)12-22(13-18-5-3-11-27-18)20(24)14-28-17-9-7-16(8-10-17)23(25)26/h1-11H,12-14H2

InChI Key

WZOUTGYSRNCLGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.